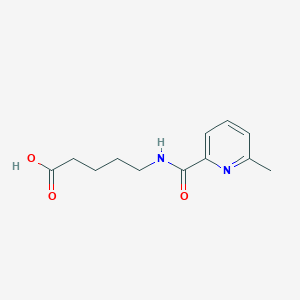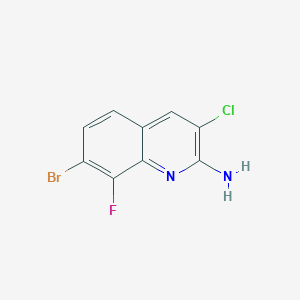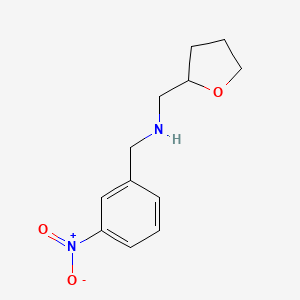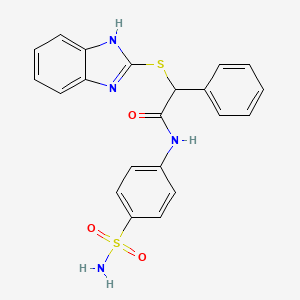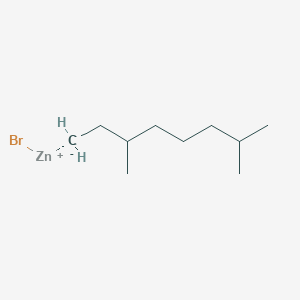
3,7-DimethyloctylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-DimethyloctylZinc bromide is an organozinc compound with the molecular formula C10H21BrZn. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. It is often used as a reagent in organic chemistry for the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,7-DimethyloctylZinc bromide can be synthesized through the reaction of 3,7-dimethyloctyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
3,7-Dimethyloctyl bromide+Zinc→3,7-DimethyloctylZinc bromide
Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl halides.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF), diethyl ether, and other aprotic solvents.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reacting with an aryl halide in a Negishi coupling reaction would yield an aryl-alkyl compound.
Applications De Recherche Scientifique
3,7-DimethyloctylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,7-DimethyloctylZinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in coupling reactions to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
3,7-Dimethyloctyl bromide: The precursor to 3,7-DimethyloctylZinc bromide.
3,7-Dimethyloctyl lithium: Another organometallic compound with similar reactivity but different handling and storage requirements.
3,7-Dimethyloctyl magnesium bromide (Grignard reagent): Similar in reactivity but used in different types of reactions.
Uniqueness: this compound is unique due to its stability and reactivity under mild conditions, making it a valuable reagent in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions distinguishes it from other organometallic compounds.
Propriétés
Formule moléculaire |
C10H21BrZn |
|---|---|
Poids moléculaire |
286.6 g/mol |
Nom IUPAC |
bromozinc(1+);2,6-dimethyloctane |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h9-10H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KPMSRDDFWISWKW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCC(C)C[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


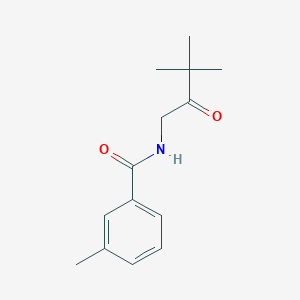
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)

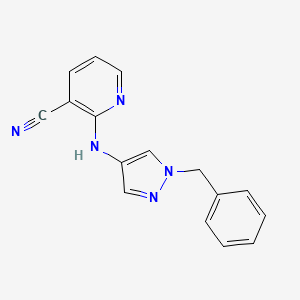
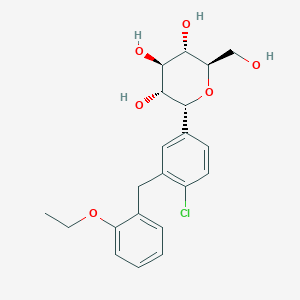
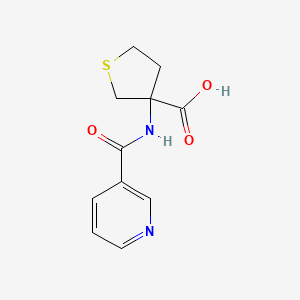
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
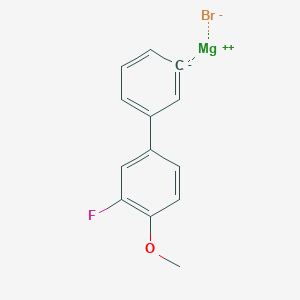
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
